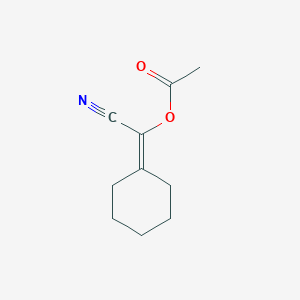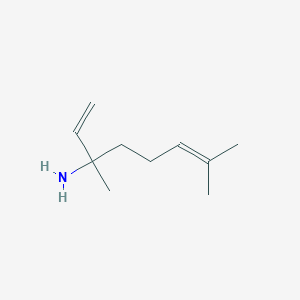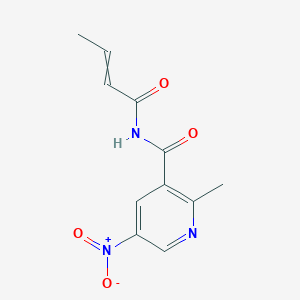![molecular formula C15H10N2O4 B14617263 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- CAS No. 60506-34-5](/img/structure/B14617263.png)
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- is a compound that belongs to the isoindole family. Isoindoles are known for their unique structural properties and have been extensively studied due to their presence in natural products and bioactive compounds. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anthelmintic, insecticidal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- can be achieved through various synthetic routes. One common method involves the cyclization of alkynes under gold catalysis to form isoindole derivatives. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst can yield isoindole derivatives . Another method includes the intramolecular α-arylation of amino esters and the cyclization of benzylic amines .
Industrial Production Methods
Industrial production of isoindole derivatives often involves large-scale synthesis using efficient catalytic processes. For example, the use of palladium-catalyzed cascade C-H transformations allows for the one-pot conversion of isoindolines to 1-arylisoindoles . These methods are designed to maximize yield and minimize reaction time, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different isoindole derivatives.
Reduction: Reduction reactions can convert isoindole derivatives to their corresponding isoindolines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium, gold, and rhodium catalysts.
Major Products
The major products formed from these reactions include various isoindole derivatives, which can be further functionalized to obtain compounds with desired properties .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- involves its interaction with molecular targets and pathways. This compound can inhibit specific enzymes, such as cyclooxygenase isoenzymes (COX-2), and interfere with cellular processes, leading to its pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione: A closely related compound with similar structural properties.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Another isoindole derivative with distinct functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
60506-34-5 |
|---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) N-phenylcarbamate |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-8-4-5-9-12(11)14(19)17(13)21-15(20)16-10-6-2-1-3-7-10/h1-9H,(H,16,20) |
InChI Key |
SAISMYADVXBIBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)


![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
